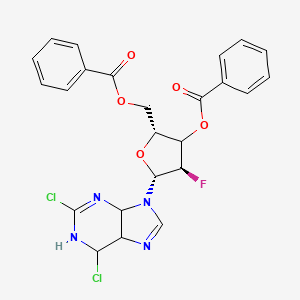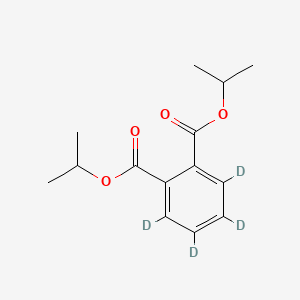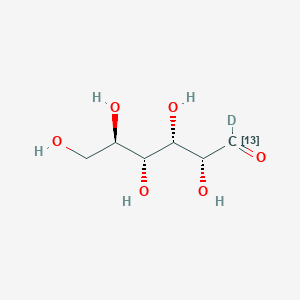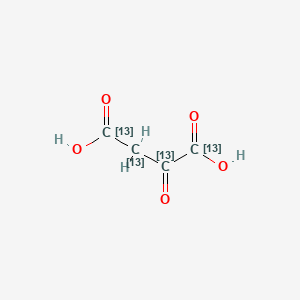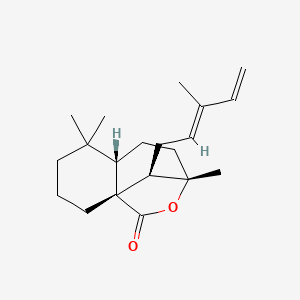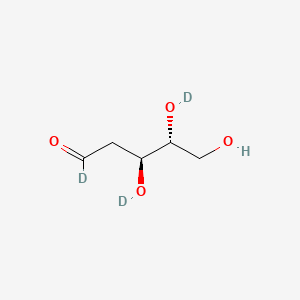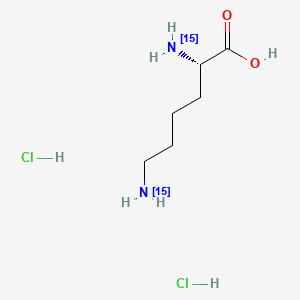
L-Lysine-15N2 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-15N2 (dihydrochloride) is a stable isotope-labeled compound of L-lysine, an essential amino acid. This compound is specifically labeled with nitrogen-15 isotopes, making it valuable for various scientific research applications. The dihydrochloride form enhances its solubility and stability, facilitating its use in experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-15N2 (dihydrochloride) involves the incorporation of nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using a nitrogen-15 enriched medium. The resulting L-lysine is then converted to its dihydrochloride form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of L-Lysine-15N2 (dihydrochloride) follows a similar approach but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with nitrogen-15 enriched substrates. The L-lysine produced is then purified and converted to its dihydrochloride form through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
L-Lysine-15N2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Produces keto acids and aldehydes.
Reduction: Forms primary and secondary amines.
Substitution: Results in various substituted lysine derivatives.
Scientific Research Applications
L-Lysine-15N2 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and quantify metabolic rates.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
Mechanism of Action
The mechanism of action of L-Lysine-15N2 (dihydrochloride) is primarily related to its role as a labeled amino acid. It integrates into proteins and peptides, allowing researchers to track and analyze metabolic processes. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
L-Lysine-15N2 (dihydrochloride) is unique due to its nitrogen-15 labeling. Similar compounds include:
L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Lysine-ε-15N hydrochloride: Labeled with nitrogen-15 at the epsilon position.
L-Lysine-4,4,5,5-d4 hydrochloride: Deuterium-labeled lysine
These compounds are used in similar research applications but offer different labeling options for specific experimental needs.
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(2S)-2,6-bis(15N)(azanyl)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1,8+1;; |
InChI Key |
JBBURJFZIMRPCZ-WLJXYRRISA-N |
Isomeric SMILES |
C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


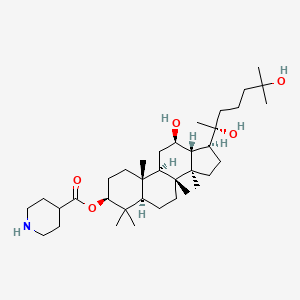

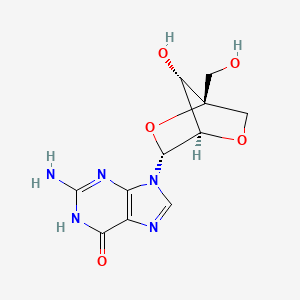
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
